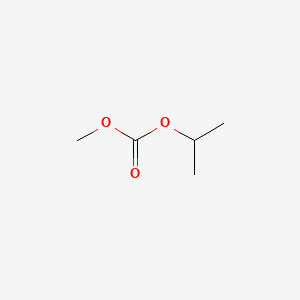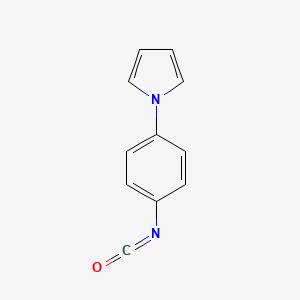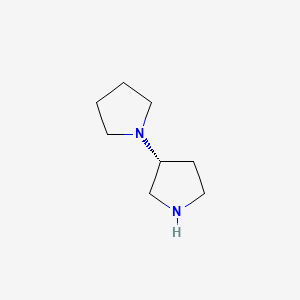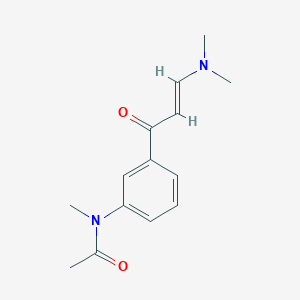
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide
Vue d'ensemble
Description
“(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide” is a reactant used in the synthesis of the impurities of Zaleplon , a selective non-benzodiazepine GABAA receptor agonist . Its molecular formula is C13H16N2O2 .
Synthesis Analysis
The synthesis of similar compounds has been reported using aldol condensation and carboxamide formation methods . For instance, a novel organic compound known as Quinolinecarboxamide Chalcone (QCC) was synthesized using these methods . The organic sample QCC was examined by FT-IR, 1H NMR, 13C NMR, and mass spectroscopic techniques .Molecular Structure Analysis
The molecular structure of “(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide” can be analyzed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
This compound is used as a reactant in the synthesis of the impurities of Zaleplon . More detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis
The compound has a molecular formula of C13H16N2O2 . Other physical and chemical properties such as boiling point and density are predicted to be 425.4±45.0 °C and 1.136±0.06 g/cm3, respectively .Applications De Recherche Scientifique
Polymer and Materials Science
- Polymer Synthesis : Studies have shown the synthesis and polymerization of related compounds to create materials with specific properties, such as fluorescent polymers and hydrogels for controlled drug release. These materials have applications in various fields including materials science, medical devices, and sensor technology (Zhou et al., 2014).
Medical and Biological Applications
- Alzheimer's Disease Imaging : Research on homodimeric chalcone derivatives indicates the potential for use in PET imaging for Alzheimer's disease, suggesting a pathway for designing compounds that could bind to specific biological targets for diagnostic imaging (Chauhan et al., 2014).
Antimicrobial and Antitumor Activities
- Antimicrobial Activity : Certain derivatives have shown promising in vitro antimicrobial activities, which could guide the development of new therapeutic agents against fungal and bacterial infections (Farag et al., 2008).
- Antitumor Evaluation : The synthesis of biscarboxamidocoumarin and chromene derivatives and their evaluation as antitumor agents highlight the potential for developing new anticancer compounds (Refat et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition : Studies on pyran derivatives as corrosion inhibitors for mild steel in HCl suggest applications in industrial maintenance and protection, showcasing the utility of such compounds in materials engineering (Khattabi et al., 2019).
Propriétés
IUPAC Name |
N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11(17)16(4)13-7-5-6-12(10-13)14(18)8-9-15(2)3/h5-10H,1-4H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHTXVLCGAQQRA-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)C(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=CC=CC(=C1)C(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436688 | |
| Record name | N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide | |
CAS RN |
1227694-88-3, 96605-65-1 | |
| Record name | N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-methylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227694-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine](/img/structure/B1599526.png)

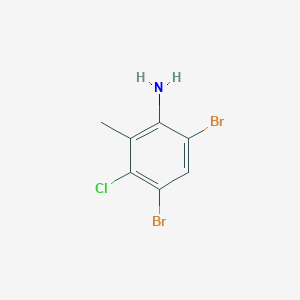
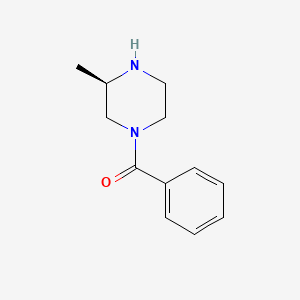
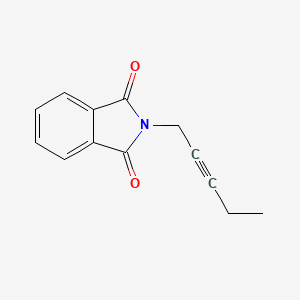

![(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1599538.png)
